![molecular formula C25H20I2N4O B15086973 3-(3,6-diiodo-9H-carbazol-9-yl)-N'-[(E)-(2-methyl-1H-indol-3-yl)methylidene]propanehydrazide](/img/structure/B15086973.png)
3-(3,6-diiodo-9H-carbazol-9-yl)-N'-[(E)-(2-methyl-1H-indol-3-yl)methylidene]propanehydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3(3,6-DIIODO-9H-CARBAZOL-9-YL)N’-((2-ME-1H-INDOL-3-YL)METHYLENE)PROPANOHYDRAZIDE is a complex organic compound with the molecular formula C25H20I2N4O and a molecular weight of 646.273 g/mol . This compound is part of a collection of rare and unique chemicals used primarily in early discovery research .
Vorbereitungsmethoden
The synthesis of 3(3,6-DIIODO-9H-CARBAZOL-9-YL)N’-((2-ME-1H-INDOL-3-YL)METHYLENE)PROPANOHYDRAZIDE involves multiple steps, starting with the preparation of the core structures, 3,6-diiodo-9H-carbazole and 2-methyl-1H-indole. These core structures are then linked through a propanohydrazide bridge. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product
Analyse Chemischer Reaktionen
3(3,6-DIIODO-9H-CARBAZOL-9-YL)N’-((2-ME-1H-INDOL-3-YL)METHYLENE)PROPANOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like alkyl halides . The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
3(3,6-DIIODO-9H-CARBAZOL-9-YL)N’-((2-ME-1H-INDOL-3-YL)METHYLENE)PROPANOHYDRAZIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in studies involving molecular interactions and binding affinities.
Industry: It may be used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 3(3,6-DIIODO-9H-CARBAZOL-9-YL)N’-((2-ME-1H-INDOL-3-YL)METHYLENE)PROPANOHYDRAZIDE involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins, leading to changes in cellular processes and pathways . The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 3(3,6-DIIODO-9H-CARBAZOL-9-YL)N’-((2-ME-1H-INDOL-3-YL)METHYLENE)PROPANOHYDRAZIDE include:
3-(9H-CARBAZOL-9-YL)-N’-(2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDENE)PROPANOHYDRAZIDE: This compound has a similar core structure but different functional groups.
3-(3,6-DIIODO-9H-CARBAZOL-9-YL)-N’-(1-NAPHTHYLMETHYLENE)PROPANOHYDRAZIDE: This compound has a similar core structure but different substituents.
The uniqueness of 3(3,6-DIIODO-9H-CARBAZOL-9-YL)N’-((2-ME-1H-INDOL-3-YL)METHYLENE)PROPANOHYDRAZIDE lies in its specific combination of functional groups and core structures, which confer distinct chemical and biological properties .
Eigenschaften
Molekularformel |
C25H20I2N4O |
|---|---|
Molekulargewicht |
646.3 g/mol |
IUPAC-Name |
3-(3,6-diiodocarbazol-9-yl)-N-[(E)-(2-methyl-1H-indol-3-yl)methylideneamino]propanamide |
InChI |
InChI=1S/C25H20I2N4O/c1-15-21(18-4-2-3-5-22(18)29-15)14-28-30-25(32)10-11-31-23-8-6-16(26)12-19(23)20-13-17(27)7-9-24(20)31/h2-9,12-14,29H,10-11H2,1H3,(H,30,32)/b28-14+ |
InChI-Schlüssel |
FTIVBMOHKOTUBR-CCVNUDIWSA-N |
Isomerische SMILES |
CC1=C(C2=CC=CC=C2N1)/C=N/NC(=O)CCN3C4=C(C=C(C=C4)I)C5=C3C=CC(=C5)I |
Kanonische SMILES |
CC1=C(C2=CC=CC=C2N1)C=NNC(=O)CCN3C4=C(C=C(C=C4)I)C5=C3C=CC(=C5)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


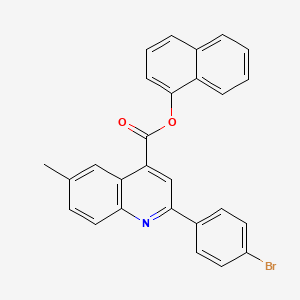
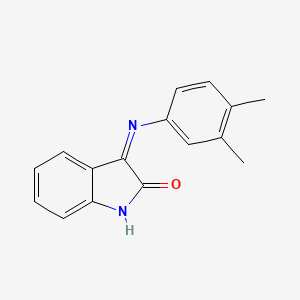
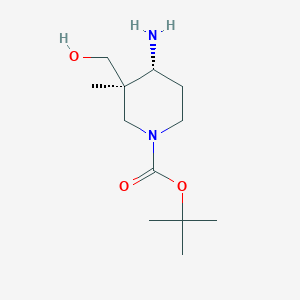


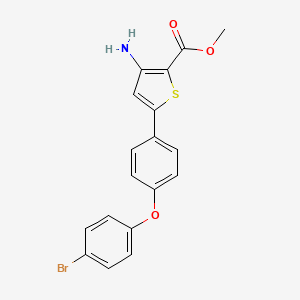
![(5Z)-5-[(3-{4-[(4-Fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-YL)methylene]-3-(3-methoxypropyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B15086925.png)
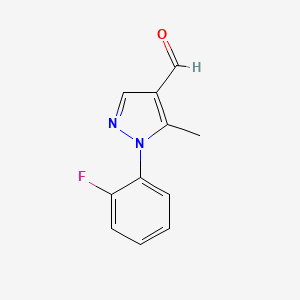
![3-amino-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B15086940.png)
![7-(2-Chlorobenzyl)-1,3-dimethyl-8-{(2E)-2-[1-(3-nitrophenyl)ethylidene]hydrazino}-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B15086951.png)
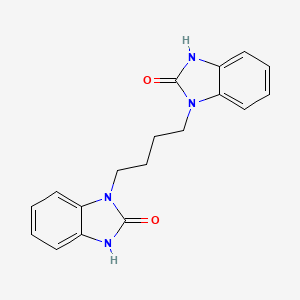
![(5E)-2-(4-bromophenyl)-5-(4-butoxy-3-methoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B15086961.png)
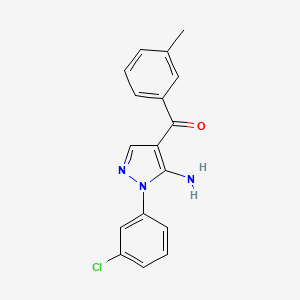
![2-[(3,5-Dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-YL)amino]-N'-[(E)-(2-methoxy-1-naphthyl)methylidene]acetohydrazide](/img/structure/B15086980.png)
